tert-Butyl(3S,4R)-6-Chloro-3,5-dihydroxyhexanoate
Description
tert-Butyl(3S,4R)-6-Chloro-3,5-dihydroxyhexanoate is a chiral intermediate critical in synthesizing statin drugs, such as atorvastatin and rosuvastatin, which inhibit HMG-CoA reductase . Its structure features a tert-butyl ester, a 6-chloro substituent, and vicinal diol groups at positions 3 and 5 with (3S,4R) stereochemistry.
The compound’s synthesis typically employs biocatalytic methods, such as carbonyl reductases from Rhodosporidium toruloides or Lactobacillus brevis, which achieve high enantiomeric excess (e.e. >99%) and yields (~90%) under optimized pH and temperature conditions . Challenges include substrate hydrolysis under alkaline conditions and the need for cofactor regeneration systems .
Properties
IUPAC Name |
tert-butyl 6-chloro-3,5-dihydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biocatalytic Reduction Using Carbonyl Reductase and Glucose Dehydrogenase
Enzymatic Pathway and Reaction Mechanism
The biocatalytic reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate is mediated by a carbonyl reductase (e.g., Rhodococcus sp. R9M) coupled with glucose dehydrogenase (GDH) for cofactor regeneration. The reaction proceeds via stereoselective reduction of the 3-keto group to a secondary alcohol, achieving >99% enantiomeric excess (e.e.). NADPH acts as the hydride donor, while GDH oxidizes glucose to gluconolactone, regenerating NADPH in situ.
Key Reaction Parameters:
Chemical Reduction with Sodium Borohydride in Micellar Media
Reaction Design and Stereochemical Control
A patent-pending method reduces tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate using sodium borohydride (NaBH₄) in aqueous micellar aggregates at 0–5°C. The micellar environment (e.g., SDS or CTAB surfactants) enhances diastereoselectivity by preorganizing the substrate, yielding ≥80% diastereomeric excess (d.e.) of the (3S,4R) isomer.
Reaction Steps:
Catalytic Hydrogenation with Chiral Ruthenium Complexes
Engineered Microbial Synthesis via Multi-Enzyme Cascades
Whole-Cell Biotransformation
An engineered E. coli strain co-expresses alcohol dehydrogenase (ADH), GDH, and carbonyl reductase (CR) to convert tert-butyl 6-chloro-3,5-dioxohexanoate directly to the target compound in one pot. Isopropanol serves as a co-substrate for ADH-mediated cofactor recycling, reducing NAD⁺ to NADH.
Performance Metrics:
Comparative Analysis of Preparation Methods
| Method | Yield (%) | e.e. (%) | Space-Time Yield (g L⁻¹ day⁻¹) | Cost (Relative) |
|---|---|---|---|---|
| Biocatalytic Reduction | 95.6–98.5 | >99 | 1,182.3 | Moderate |
| Chemical Reduction | 85–90 | 80–85 | 650 | Low |
| Catalytic Hydrogenation | 92–95 | 95–98 | 720 | High |
| Engineered Microbial | 96–98 | >99 | 1,080 | Moderate |
Key Insights :
Industrial-Scale Process Recommendations
Large-Scale Biocatalysis
For facilities with bioreactor capabilities, the fed-batch enzymatic process is optimal:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3S,4R)-6-chloro-3,5-dihydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₉ClO₄
- Molecular Weight : 238.71 g/mol
- IUPAC Name : tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate
The compound's structure includes a tert-butyl group and specific stereochemistry (3S,4R), which enhances its biological activity and reactivity. The presence of hydroxyl groups promotes interactions with biological targets, making it a valuable intermediate in pharmaceutical applications .
Pharmaceutical Synthesis
tert-Butyl(3S,4R)-6-Chloro-3,5-dihydroxyhexanoate is primarily recognized as a chiral intermediate in the synthesis of statins, particularly rosuvastatin. This cholesterol-lowering drug is crucial for managing hyperlipidemia and cardiovascular diseases. The compound's ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis, underlines its therapeutic potential .
Biochemical Studies
Research has focused on the compound's interactions with various enzymes and biomolecules. Its hydroxyl groups are believed to enhance binding affinity through hydrogen bonding with enzyme active sites. Preliminary studies suggest that it may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress .
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions such as oxidation to form ketones or aldehydes and substitution reactions to create new functional groups.
Case Study 1: Synthesis of Rosuvastatin
A significant application of this compound is its role in synthesizing rosuvastatin. Studies have demonstrated that using this compound as an intermediate allows for efficient production due to its favorable reactivity and stereochemical properties. The synthesis involves several steps where the compound undergoes transformations to yield the final pharmaceutical product .
Case Study 2: Enzyme Interaction Studies
Research has explored the interaction of this compound with HMG-CoA reductase. In vitro studies showed that the compound effectively inhibits the enzyme, leading to reduced cholesterol synthesis in cellular models. These findings support its potential use in developing new cholesterol-lowering therapies .
Mechanism of Action
The mechanism of action of tert-butyl(3S,4R)-6-chloro-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variants
Key analogues include:
tert-Butyl (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate Structure: Differs in stereochemistry (3R,5S vs. 3S,4R). Synthesis: Produced via directed evolution of R. toruloides carbonyl reductase, achieving 95% yield and >99% e.e. in biphasic media . Application: Key intermediate for atorvastatin .
tert-Butyl (3S,5S)-6-Chloro-3,5-dihydroxyhexanoate Structure: (3S,5S) configuration, often listed as a process-related impurity in rosuvastatin synthesis .
tert-Butyl (3R,5S)-6-Hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate Structure: Incorporates an isopropylidene protecting group on diol moieties. Synthesis: Generated via β-hydroxy ketone intermediates in multi-step routes . Application: Used to enhance stability during downstream reactions .
Table 1: Structural and Functional Comparison
Biological Activity
tert-Butyl(3S,4R)-6-chloro-3,5-dihydroxyhexanoate is a chiral compound with significant relevance in organic chemistry and pharmaceuticals. Its unique structure, featuring a tert-butyl group, a chlorine atom, and two hydroxyl groups, contributes to its distinct biological activity. This article explores the biological activity of this compound, its mechanism of action, and its applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₉ClO₄
- Molecular Weight : Approximately 238.71 g/mol
- CAS Number : 404958-68-5
The presence of both chlorine and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily linked to its ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The hydroxyl groups improve its binding affinity to this enzyme, thereby modulating cholesterol levels in the body .
Interaction with Biological Targets
The compound's mechanism involves:
- Enzyme Inhibition : Specifically targeting HMG-CoA reductase.
- Modification of Cellular Processes : Altering pathways related to lipid metabolism and potentially affecting other metabolic processes.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities:
- Cholesterol-Lowering Effects : As a key intermediate in the synthesis of rosuvastatin, a widely used cholesterol-lowering drug, it plays a critical role in managing hyperlipidemia .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity due to its structural features that may interact with microbial enzymes.
- Biochemical Probes : It is being investigated as a biochemical probe for studying enzyme mechanisms and metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Synthesis and Application in Statin Production : A study highlighted the use of this compound as an intermediate in the biocatalytic synthesis of statins like rosuvastatin. The enzymatic processes employed showed high yields and efficiency under environmentally friendly conditions .
- Inhibition Studies : Research demonstrated that the compound effectively inhibits HMG-CoA reductase activity in vitro, leading to significant reductions in cholesterol synthesis rates .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | Amino group instead of hydroxyls | Potential neuroactive properties |
| tert-Butyl (3S,4R)-4-hydroxy-3-methylhexanoate | Lacks chlorine | Less potent in cholesterol inhibition |
The distinct combination of chlorine and hydroxyl groups in this compound enhances its biological activity compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
